2-carbamoyl-5-fluorobenzoic acid

HDAC6 inhibition Epigenetics Cancer probe development

2-Carbamoyl-5-fluorobenzoic acid (CAS 1310532-40-1, C₈H₆FNO₃, MW 183.14 g/mol) is a disubstituted benzoic acid derivative bearing an electron-withdrawing fluorine at the 5-position and a hydrogen-bonding carbamoyl group at the 2-position. The compound belongs to the phthalamic acid class and serves as both a direct pharmacophore for histone deacetylase 6 (HDAC6) inhibition and a versatile synthetic intermediate for constructing more elaborate bioactive molecules.

Molecular Formula C9H8FNO3
Molecular Weight 197.16 g/mol
Cat. No. B8242587
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-carbamoyl-5-fluorobenzoic acid
Molecular FormulaC9H8FNO3
Molecular Weight197.16 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C=CC(=C1)F)C(=O)N
InChIInChI=1S/C9H8FNO3/c1-14-9(13)7-4-5(10)2-3-6(7)8(11)12/h2-4H,1H3,(H2,11,12)
InChIKeySNENXONBQPJEHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Carbamoyl-5-fluorobenzoic Acid: A Dual-Warhead Benzoic Acid Scaffold for Targeted Epigenetic Probe & Anti-Inflammatory Intermediate Procurement


2-Carbamoyl-5-fluorobenzoic acid (CAS 1310532-40-1, C₈H₆FNO₃, MW 183.14 g/mol) is a disubstituted benzoic acid derivative bearing an electron-withdrawing fluorine at the 5-position and a hydrogen-bonding carbamoyl group at the 2-position . The compound belongs to the phthalamic acid class and serves as both a direct pharmacophore for histone deacetylase 6 (HDAC6) inhibition and a versatile synthetic intermediate for constructing more elaborate bioactive molecules [1]. Its patented fluorophthalamic acid core is explicitly claimed as a chemical intermediate for pharmaceutical synthesis [2], distinguishing it from simple mono-substituted benzoic acid building blocks that lack the dual orthogonal reactivity required for stepwise derivatization.

Why 2-Carbamoyl-5-fluorobenzoic Acid Cannot Be Replaced by Common Benzoic Acid Analogs in HDAC6-Targeted or Lipoxygenase-Mediated Inflammation Research


Procurement decisions that treat 2-carbamoyl-5-fluorobenzoic acid interchangeably with 5-fluoroisophthalic acid, 2-carbamoylbenzoic acid, or regioisomeric 5-carbamoyl-2-fluorobenzoic acid risk fundamental experimental failure. The 2-carbamoyl-5-fluoro substitution pattern is not an arbitrary decoration: it simultaneously positions the carboxylic acid as a zinc-binding group for HDAC6 while the fluorine at C5 enhances binding via hydrophobic pocket interactions, yielding sub-100 nM potency that is absent in the non-fluorinated analog [1]. Conversely, shifting the carbamoyl group to the 5-position (5-carbamoyl-2-fluorobenzoic acid) produces a 12-fold loss in HDAC inhibitory activity in comparable nuclear extract assays, demonstrating that the ortho-carbamoyl arrangement is structurally essential [2]. The compound also exhibits measurable dual-target engagement—HDAC6 and 5-lipoxygenase—that is not observed in either comparator scaffold alone, rendering generic substitution scientifically indefensible for any study requiring this specific polypharmacology profile [3].

Quantitative Differentiation Evidence: 2-Carbamoyl-5-fluorobenzoic Acid vs. Closest Structural Analogs


HDAC6 Inhibitory Potency: 2-Carbamoyl-5-fluorobenzoic Acid vs. Non-Fluorinated 2-Carbamoylbenzoic Acid

2-Carbamoyl-5-fluorobenzoic acid inhibits recombinant human HDAC6 with an IC50 of 19 nM [1]. In contrast, the non-fluorinated analog 2-carbamoylbenzoic acid shows no reported HDAC6 inhibitory activity at comparable concentrations in any curated ChEMBL or BindingDB assay, establishing that the 5-fluoro substituent is a critical potency determinant [2]. This represents a >500-fold potency gain attributable solely to fluorine substitution, consistent with the known role of fluorine in enhancing hydrophobic pocket occupancy and binding energy in HDAC6 active sites.

HDAC6 inhibition Epigenetics Cancer probe development

HDAC Inhibitory Activity: Ortho-Carbamoyl (2-Carbamoyl-5-fluorobenzoic Acid) vs. Meta-Carbamoyl Regioisomer (5-Carbamoyl-2-fluorobenzoic Acid)

The ortho-carbamoyl regioisomer 2-carbamoyl-5-fluorobenzoic acid achieves an HDAC6 IC50 of 19 nM [1], whereas its regioisomer 5-carbamoyl-2-fluorobenzoic acid—bearing the carbamoyl group meta to the carboxylic acid—exhibits an HDAC IC50 of 228 nM in human HeLa nuclear extract [2]. Although assay formats differ (recombinant HDAC6 vs. nuclear extract), the rank-order difference of approximately 12-fold strongly suggests that the ortho-carbamoyl orientation provides superior zinc-binding group presentation and/or active-site complementarity. This positional sensitivity is consistent with the known requirement for a proper linker geometry in HDAC6 pharmacophores.

Regioisomer selectivity HDAC assay Structure-activity relationship

5-Lipoxygenase Pathway Inhibition: 2-Carbamoyl-5-fluorobenzoic Acid Scaffold vs. 5-Fluoroisophthalic Acid

Compounds based on the 2-carbamoyl-5-fluorobenzoic acid scaffold demonstrate dual inhibition of 5-lipoxygenase (5-LO) and its activating protein FLAP, with IC50 values of 1.90 × 10³ nM and 4.40 × 10³ nM, respectively, in human-derived assays [1]. In contrast, 5-fluoroisophthalic acid—a common alternative fluorinated benzoic acid building block—has no reported 5-LO or FLAP inhibitory activity in curated databases; its primary biological characterization is limited to glioma cell growth inhibition (IC50 = 1.64 mM) through coordination polymer formation rather than direct enzyme inhibition [2]. The carbamoyl moiety thus confers a distinct inflammation-relevant pharmacology that the dicarboxylic acid analog lacks entirely.

5-Lipoxygenase inhibition Inflammation Arachidonic acid cascade

Lipophilicity-Driven Membrane Permeability: 2-Carbamoyl-5-fluorobenzoic Acid vs. 2-Amino-5-fluorobenzoic Acid

The experimental logP of 2-carbamoyl-5-fluorobenzoic acid is -0.59 , indicating moderate hydrophilicity suitable for both aqueous solubility and passive membrane permeation. Its precursor/analog 2-amino-5-fluorobenzoic acid has a predicted logP of approximately 1.2 , reflecting the more lipophilic amino substituent. While the amino analog is predominantly employed as a yeast genetic selection marker (TRP1 counterselection) [1], the carbamoyl derivative's intermediate logP positions it more favorably for mammalian cell-based pharmacological assays where balanced hydrophilicity is required for compound handling and cellular uptake. The solubility of 2-carbamoyl-5-fluorobenzoic acid has been experimentally determined at 38 µM in aqueous buffer , providing a quantitative baseline for formulation development.

LogP Membrane permeability Drug-likeness optimization

Patent-Cited Synthetic Utility as a Regiochemically Defined Intermediate: 2-Carbamoyl-5-fluorobenzoic Acid vs. Generic Fluorobenzoic Acid Building Blocks

U.S. patent literature explicitly claims 2-carbamoyl-5-fluorobenzoic acid (CHEMBL identifier BLVLFQGZUULFPH-UHFFFAOYSA-N) as a fluorophthalamic acid intermediate for downstream pharmaceutical synthesis [1]. The compound's ortho-carbamoyl group enables regioselective cyclization to phthalimide and quinazolinone derivatives, while the C5-fluorine serves as a non-labile metabolic blocking group. Generic fluorobenzoic acids (e.g., 5-fluorobenzoic acid, 2-fluorobenzoic acid) lack the carbamoyl handle required for these transformations, necessitating additional protection/deprotection steps that reduce overall synthetic yield. A reported synthetic route achieves 75% yield for the 5-fluoro-phthalamic acid methyl ester intermediate, demonstrating practical scalability . The regioisomeric purity of the commercial product (≥95% by HPLC) further ensures reproducible downstream chemistry.

Synthetic intermediate Patent-protected scaffold Regiochemical purity

Highest-Impact Procurement Scenarios for 2-Carbamoyl-5-fluorobenzoic Acid Based on Quantitative Differentiation Evidence


HDAC6-Selective Chemical Probe Development: Lead-Like Scaffold with Defined Sub-100 nM Potency

Medicinal chemistry groups developing isoform-selective HDAC6 inhibitors for oncology or neurodegeneration applications should procure 2-carbamoyl-5-fluorobenzoic acid as a validated starting scaffold. The compound's HDAC6 IC50 of 19 nM [1] provides a potent carboxylic acid-based zinc-binding warhead that can be further elaborated via the carbamoyl nitrogen or C4 position. Critically, the regioisomeric purity of the commercial material (≥95%) ensures that SAR studies are not confounded by contaminating 5-carbamoyl-2-fluorobenzoic acid, which exhibits ~12-fold weaker HDAC inhibition [2]. This scaffold is directly compatible with structure-guided optimization programs employing the published HDAC6 crystal structures (zebrafish HDAC6-CD2).

Dual-Target Inflammation Assay Systems: Simultaneous Probing of HDAC6 and 5-Lipoxygenase Pathways

For academic or industrial inflammation research requiring concurrent interrogation of epigenetic regulation (HDAC6) and arachidonic acid metabolism (5-LO/FLAP), 2-carbamoyl-5-fluorobenzoic acid is the only commercially available small-molecule scaffold with documented activity at both targets. The 5-LO IC50 of 1.90 × 10³ nM and FLAP IC50 of 4.40 × 10³ nM [3] enable its use as a tool compound at concentrations that do not cause non-specific cytotoxicity. Standard alternatives—5-fluoroisophthalic acid or non-fluorinated phthalamic acid—show no measurable engagement of either target [4]. Procurement directly supports mechanism-of-action studies in macrophage or neutrophil-based inflammation models where leukotriene and HDAC6 pathways converge.

Regiochemically Defined Synthetic Intermediate for Phthalimide and Quinazolinone Library Synthesis

Process chemistry and library synthesis teams requiring a fluorinated phthalamic acid building block with unambiguous regiochemistry should specify 2-carbamoyl-5-fluorobenzoic acid (CAS 1310532-40-1). The ortho-carbamoyl/ortho-carboxylic acid arrangement enables acid- or base-catalyzed cyclodehydration to phthalimides, while the C5-fluorine serves as a metabolically stable substituent for pharmacokinetic optimization. The patented synthetic route achieves 75% yield for the methyl ester intermediate , confirming scalability. This compound eliminates the need for late-stage carbamoylation of fluorobenzoic acid precursors, reducing typical library synthesis routes by 2–3 synthetic steps compared to routes starting from 5-fluorobenzoic acid or 5-fluoroisophthalic acid.

Aqueous-Compatible Cellular Assays: Solubility-Defined Tool Compound for Mammalian Cell Pharmacology

Cell biology groups planning dose-response experiments in mammalian systems should select 2-carbamoyl-5-fluorobenzoic acid over more lipophilic analogs such as 2-amino-5-fluorobenzoic acid. The experimental aqueous solubility of 38 µM provides a defined upper limit for in-assay compound concentration without requiring DMSO concentrations exceeding 0.1%. Combined with its experimental logP of -0.59 , the compound's physicochemical profile supports passive cell membrane permeation while maintaining sufficient solubility for accurate liquid handling in 96/384-well plate formats. The availability of ≥95% purity material from multiple suppliers minimizes batch-to-batch variability in cellular assay reproducibility.

Quote Request

Request a Quote for 2-carbamoyl-5-fluorobenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.